N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-cyclopropyloxalamide

Description

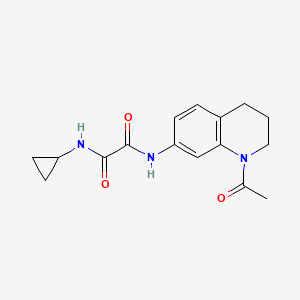

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide is a synthetic compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring system and a cyclopropyl group, making it a subject of interest for researchers.

Properties

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-10(20)19-8-2-3-11-4-5-13(9-14(11)19)18-16(22)15(21)17-12-6-7-12/h4-5,9,12H,2-3,6-8H2,1H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNUHPGNHNGLSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a base.

Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride and a catalyst such as pyridine.

Cyclopropylation: The acetylated quinoline is reacted with cyclopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles such as amines or thiols replace the cyclopropyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide

- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzenesulfonamide

- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide

Uniqueness

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interaction with biological targets.

Biological Activity

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-cyclopropyloxalamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinoline derivatives, characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 444.5 g/mol

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 444.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Similar compounds have been shown to modulate critical signaling pathways, particularly:

- Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway: Involved in cell survival and proliferation.

- RORγt (Retinoic acid receptor-related orphan receptor gamma t) : A significant target in autoimmune diseases.

Research indicates that derivatives of tetrahydroquinoline can act as inverse agonists for RORγt, providing a potential therapeutic avenue for treating autoimmune disorders such as psoriasis and rheumatoid arthritis .

Anticancer Activity

Several studies have highlighted the anticancer properties of tetrahydroquinoline derivatives. For instance:

- Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been explored in models of neurodegenerative diseases. The compounds may exert protective effects by:

- Reducing oxidative stress.

- Inhibiting neuroinflammation.

- Enhancing neuronal survival through modulation of neurotrophic factors.

Study on RORγt Inverse Agonists

In a recent study focusing on RORγt inverse agonists, a derivative similar to this compound was evaluated for its efficacy in treating Th17-mediated autoimmune diseases. The results indicated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.